molecular formula C7H7FN2O2 B14029896 Ethyl 2-fluoropyrimidine-5-carboxylate

Ethyl 2-fluoropyrimidine-5-carboxylate

Cat. No.: B14029896
M. Wt: 170.14 g/mol
InChI Key: XLPNZXCMPWYMSZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. bldpharm.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. chemicalbook.com Pyrimidine derivatives have been successfully developed as therapeutic agents with diverse applications, including:

Anticancer agents: Compounds like 5-fluorouracil (B62378) are widely used in chemotherapy. chemicalbook.com The pyrimidine core is a key feature in many kinase inhibitors and other targeted cancer therapies. mdpi.comresearchgate.net

Antimicrobial agents: The pyrimidine nucleus is found in various antibacterial, antifungal, and antiviral drugs. chemicalbook.com

Anti-inflammatory and analgesic agents: Certain pyrimidine derivatives exhibit potent anti-inflammatory and pain-relieving properties. chemicalbook.com

Cardiovascular and CNS agents: The versatility of the pyrimidine scaffold has led to its incorporation in drugs targeting cardiovascular diseases and central nervous system disorders. chemicalbook.com

Beyond medicine, pyrimidine-based structures are finding applications in materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them suitable components for functional materials such as fluorescent probes and metal-organic frameworks (MOFs). mdpi.comchemable.net The vast and ever-expanding utility of the pyrimidine scaffold solidifies its position as a critical area of focus in contemporary chemical research.

Strategic Impact of Fluorine Substitution on Pyrimidine Ring Systems: A Chemical Perspective

The introduction of fluorine into organic molecules, a strategy known as fluorination, can dramatically alter their physicochemical and biological properties. Fluorine is the most electronegative element, and its small size allows it to mimic a hydrogen atom in some contexts while exerting powerful electronic effects. When a fluorine atom is attached to a pyrimidine ring, it imparts a range of strategic advantages from a chemical standpoint.

The primary impacts of fluorine substitution on the pyrimidine system include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine significantly influences the electron density of the pyrimidine ring. This can alter the reactivity of the ring towards nucleophilic and electrophilic attack, and can also affect the pKa of nearby functional groups. researchgate.net For instance, the presence of a fluorine atom can make the pyrimidine ring more susceptible to nucleophilic aromatic substitution.

Enhanced Metabolic Stability: In medicinal chemistry, one of the most common applications of fluorination is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug molecule in the body. researchgate.net

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency of a drug candidate. researchgate.net

Alteration of Lipophilicity: The effect of fluorine on lipophilicity (logP) can be complex. While a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl group often leads to a significant increase. This modulation of lipophilicity is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. researchgate.net

The strategic placement of fluorine on the pyrimidine ring can therefore be used to fine-tune the properties of a molecule for a specific application, making fluorinated pyrimidines highly sought-after building blocks in drug discovery and materials science.

Overview of Ethyl 2-fluoropyrimidine-5-carboxylate as a Pivotal Synthon in Heterocyclic Chemistry

This compound is a bifunctional molecule that combines the key features of a fluorinated pyrimidine with a versatile ethyl carboxylate group. While specific literature on this exact compound is not extensive, its value as a synthon can be inferred from the well-established chemistry of related 2-halopyrimidines and pyrimidine-5-carboxylates.

The fluorine atom at the 2-position of the pyrimidine ring is a particularly reactive site for nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of substituents, including amino, alkoxy, and thioalkoxy groups, by reaction with appropriate nucleophiles. The electron-withdrawing nature of both the fluorine atom and the ester group at the 5-position further activates the ring towards such substitutions.

The ethyl carboxylate group at the 5-position serves as a synthetic handle for a range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The ester can also be reduced to an alcohol or participate in condensation reactions.

The combination of these two reactive sites makes this compound a highly versatile building block for the synthesis of more complex heterocyclic systems. It can be used to construct a diverse library of pyrimidine derivatives with tailored properties for various applications. While direct analogues like Ethyl 2-chloropyrimidine-5-carboxylate are noted for their role in creating novel drug candidates, the unique properties of the fluorine substituent in the target compound offer potential for distinct reactivity and final product characteristics.

Below is a table summarizing the key structural features of this compound and their synthetic implications.

Structural Feature Chemical Property Synthetic Utility
2-Fluoro SubstituentGood leaving group in nucleophilic aromatic substitutionIntroduction of various nucleophiles (amines, alcohols, thiols) at the 2-position
Pyrimidine RingElectron-deficient aromatic systemCore scaffold for a wide range of derivatives
5-Ethyl Carboxylate GroupCan be readily modifiedHydrolysis to carboxylic acid, amidation, esterification, reduction to alcohol

The strategic combination of these features in a single molecule makes this compound a valuable tool for the synthetic chemist, enabling the efficient construction of novel and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

ethyl 2-fluoropyrimidine-5-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3

InChI Key

XLPNZXCMPWYMSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Fluoropyrimidine 5 Carboxylate

Classical and Contemporary Approaches to 2-Fluoropyrimidine (B1295296) Nucleus Construction

The construction of the 2-fluoropyrimidine nucleus is approached through several strategic pathways, each with its own set of advantages and challenges. These methods can be broadly categorized into the modification of a pre-existing pyrimidine (B1678525) ring and the de novo construction of the ring from acyclic, fluorinated precursors.

Halogen Exchange Reactions: Conversion from 2-Chloropyrimidine Precursors

One of the most prevalent and industrially viable methods for the synthesis of 2-fluoropyrimidines is the halogen exchange (Halex) reaction. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chlorine atom from an activated precursor, such as Ethyl 2-chloropyrimidine-5-carboxylate, with a fluoride (B91410) ion. nbinno.comacsgcipr.org The success of this reaction is highly dependent on the reactivity of the substrate, the nature of the fluoride source, and the reaction conditions.

The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the carboxylate group at the C-5 position facilitates the nucleophilic attack of the fluoride ion at the C-2 position. nbinno.com Potassium fluoride (KF) is a commonly used fluoride source due to its cost-effectiveness, though other sources like cesium fluoride (CsF) may be employed for enhanced reactivity. acsgcipr.org The reaction is typically carried out in aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures to ensure sufficient solubility and reaction rates. mdpi.com

To enhance the efficacy of the Halex reaction, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the fluoride ion from the solid phase to the organic phase, thereby increasing the reaction rate and yield. researchgate.net

Table 1: Key Parameters in Halogen Exchange Reactions for 2-Fluoropyrimidine Synthesis

ParameterDescriptionCommon Examples
Substrate Activated 2-halopyrimidineEthyl 2-chloropyrimidine-5-carboxylate
Fluoride Source Provides the fluoride nucleophileKF, CsF
Solvent Aprotic polar solventDMF, DMSO, Sulfolane
Catalyst Phase-transfer catalystQuaternary ammonium salts, Crown ethers
Temperature Elevated temperatures100-200 °C

De Novo Pyrimidine Ring Formation Utilizing Fluorinated Precursors

An alternative to modifying a pre-existing pyrimidine ring is the de novo synthesis, which involves the construction of the pyrimidine nucleus from acyclic, fluorinated building blocks. nih.gov This approach offers the advantage of introducing the fluorine atom at a specific position early in the synthetic sequence, which can avoid harsh fluorination conditions at later stages. nih.gov

The fundamental principle of de novo pyrimidine synthesis involves the condensation of a three-carbon (C3) fragment with a compound containing an N-C-N moiety, such as an amidine or guanidine (B92328) derivative. In the context of Ethyl 2-fluoropyrimidine-5-carboxylate synthesis, this would typically involve a fluorinated C3 building block that already contains the ester functionality. For instance, a fluorinated malonic ester derivative could be condensed with formamidine (B1211174) to construct the desired 2-fluoropyrimidine ring.

A notable example of this strategy is the synthesis of fluorinated pyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block, which can react with various amidines to yield 5-fluoro-4-aminopyrimidines. nih.gov While this example produces a 5-fluoropyrimidine, the underlying principle of using a fluorinated precursor for ring formation is directly applicable to the synthesis of 2-fluoropyrimidines. The initial synthesis of the widely known 5-fluorouracil (B62378) also utilized a ring closure approach with a fluorinated reagent, highlighting the historical significance of this strategy. mdpi.com

Chemo- and Regioselective Fluorination Strategies

Direct fluorination of a pre-formed pyrimidine ring presents a significant challenge due to the electron-deficient nature of the pyrimidine nucleus, which makes it less susceptible to electrophilic attack. However, modern fluorination reagents and methodologies have enabled more controlled and selective fluorination.

Chemo- and regioselective fluorination strategies aim to introduce a fluorine atom at a specific position on the pyrimidine ring without affecting other functional groups. This can be achieved through various methods, including the use of electrophilic fluorinating agents on activated pyrimidine derivatives. For instance, a pyrimidine ring could be activated towards electrophilic attack by the introduction of an electron-donating group, followed by fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.org

Another approach involves the use of organometallic intermediates. Regioselective metalation of the pyrimidine ring, followed by quenching with an electrophilic fluorine source, can provide a precise method for fluorine introduction. nih.gov For example, the use of a directed metalating group could facilitate the deprotonation of the C-2 position, creating a nucleophilic center that can then react with an electrophilic fluorine reagent.

Process Optimization and Scalability in Synthetic Route Development

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. tdcommons.org For the synthesis of this compound, this involves a detailed analysis of each step in the chosen synthetic pathway.

Key areas of focus for process optimization include:

Reagent and Catalyst Loading: Minimizing the amount of expensive or hazardous reagents and catalysts without compromising reaction yield and purity is a primary goal.

Reaction Time and Temperature: Optimizing these parameters can lead to significant energy savings and improved throughput.

Solvent Selection and Recovery: Choosing solvents that are effective, safe, and easily recoverable is crucial for reducing waste and environmental impact.

Work-up and Purification Procedures: Developing simple and efficient methods for isolating the final product, such as crystallization or extraction, can significantly reduce production costs.

A scalable synthesis should ideally avoid the use of cryogenic conditions, high-pressure reactions, and chromatography for purification, as these can be difficult and expensive to implement on a large scale. nih.gov The development of a robust and scalable process for pyrimidine derivatives often involves a deep understanding of the reaction mechanism and the identification of potential side reactions and impurities. nih.gov

Principles of Green Chemistry in the Synthesis of Fluorinated Pyrimidine Esters

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize the environmental impact of chemical manufacturing. rasayanjournal.co.in The synthesis of this compound can be made more sustainable by adopting greener synthetic methodologies. powertechjournal.com

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and DMSO with more environmentally benign alternatives is a key objective. The development of solvent-free reaction conditions, such as those using grindstone chemistry, represents a significant advancement in this area. researchgate.netmdpi.com

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, can reduce waste and improve reaction efficiency. powertechjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

Use of Renewable Feedstocks: While not always feasible for complex heterocyclic synthesis, the exploration of bio-based starting materials is a long-term goal for sustainable chemistry. powertechjournal.com

By incorporating these principles, the synthesis of this compound can be made not only more environmentally friendly but also more economically viable.

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry PrincipleApplication in Pyrimidine Synthesis
Safer Solvents Replacement of hazardous solvents with greener alternatives or use of solvent-free conditions. mdpi.com
Catalysis Use of reusable heterogeneous catalysts to improve efficiency and reduce waste. powertechjournal.com
Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy use. rasayanjournal.co.in
Waste Prevention Development of high-yield, high-selectivity reactions that minimize byproduct formation.

Reactivity and Transformational Chemistry of Ethyl 2 Fluoropyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The pyrimidine (B1678525) ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing fluorine atom at the C-2 position and the carboxylate group at C-5. This electronic arrangement makes the C-2 carbon highly susceptible to attack by nucleophiles, leading to the displacement of the fluoride (B91410) ion, a good leaving group. This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of the compound's chemistry.

Ethyl 2-fluoropyrimidine-5-carboxylate readily reacts with a wide array of nitrogen-based nucleophiles, including primary and secondary aliphatic amines, as well as aniline (B41778) and its derivatives. The reaction proceeds via the classic SNAr mechanism, where the amine attacks the C-2 position, forming a negatively charged intermediate (a Meisenheimer complex), which then collapses to expel the fluoride ion and rearomatize, yielding the corresponding 2-amino-pyrimidine derivative.

This transformation is a robust method for synthesizing substituted 2-aminopyrimidine-5-carboxylates. Research on analogous systems, such as those involving the displacement of other leaving groups at the C-2 position, demonstrates the broad applicability of this reaction. researchgate.net A variety of amines can be successfully employed, leading to a diverse library of products. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position of Pyrimidine-5-Carboxylate Systems with Various Amines.
NucleophileProductReference
AnilineEthyl 2-(phenylamino)pyrimidine-5-carboxylate derivative researchgate.net
4-ChloroanilineEthyl 2-((4-chlorophenyl)amino)pyrimidine-5-carboxylate derivative researchgate.net
ButylamineEthyl 2-(butylamino)pyrimidine-5-carboxylate derivative researchgate.net
PyrrolidineEthyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate derivative researchgate.net
MorpholineEthyl 2-(morpholino)pyrimidine-5-carboxylate derivative researchgate.net

In addition to amines, the C-2 fluoride can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides would yield 2-alkoxy- or 2-aryloxy-pyrimidine derivatives, respectively. Similarly, treatment with thiolates (e.g., sodium thiophenoxide) leads to the formation of 2-(alkylthio)- or 2-(arylthio)-pyrimidines. These reactions follow the same SNAr pathway and are well-established for related 2-halopyrimidine systems, underscoring the utility of this compound in accessing a variety of C-2 functionalized pyrimidines.

Modifications and Reactions of the Ester Functionality

The ethyl ester group at the C-5 position provides another handle for chemical modification, allowing for transformations that are largely independent of the pyrimidine ring's reactivity.

The ethyl ester can be readily hydrolyzed under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding 2-fluoropyrimidine-5-carboxylic acid. This saponification reaction is a standard transformation for esters. The resulting carboxylic acid is a key intermediate, enabling further derivatization, such as amide bond formation or decarboxylation. Studies on related pyrimidine-5-carboxylic acid esters have shown that this hydrolysis typically proceeds smoothly to give the carboxylic acid product.

The ester functionality can undergo transesterification when heated with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl), which can be useful for modifying the physical properties of the molecule.

Furthermore, direct amidation of the ester can be achieved by reacting it with an amine, typically at elevated temperatures. This reaction forms a stable amide bond and generates ethanol (B145695) as a byproduct. While this transformation often requires more forcing conditions than the SNAr reaction at the C-2 position, it provides a direct route to 2-fluoropyrimidine-5-carboxamides, which are of interest in various chemical and pharmaceutical applications.

Carbon-Carbon Bond Forming Reactions on the Pyrimidine Ring

The C-F bond at the C-2 position, while highly reactive towards SNAr, can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org Although C-Cl and C-Br bonds are more commonly employed in these reactions due to their higher reactivity in the oxidative addition step of the catalytic cycle, the C-F bond of electron-deficient heterocycles can be activated under specific conditions.

Prominent examples of such transformations include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) coupling reactions. researchgate.netmdpi.comwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions would couple a new carbon-based fragment directly to the C-2 position of the pyrimidine ring, providing access to 2-aryl, 2-vinyl, or 2-alkynyl pyrimidine derivatives. The successful application of these methods provides a modern and highly versatile strategy for the elaboration of the pyrimidine core, significantly expanding the synthetic utility of this compound as a precursor to complex molecular architectures. nih.govworktribe.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex organic molecules. nih.govnbinno.com For this compound, the fluorine atom at the C2 position can be displaced under certain cross-coupling conditions, although more commonly, a halogen like chlorine or bromine would be introduced at other positions (e.g., C4 or C6) to serve as the coupling handle.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. While direct coupling at the C2-F position is challenging, the 2-fluoropyrimidine (B1295296) scaffold can be functionalized at other positions. For instance, related 2,4-dichloropyrimidines undergo regioselective Suzuki coupling, typically at the more reactive C4 position first. mdpi.comsemanticscholar.org A similar strategy could be applied to a chlorinated version of this compound. The reaction is compatible with a wide range of functional groups and is often used to introduce aryl or heteroaryl substituents. nih.govworktribe.com

Table 1: Representative Suzuki-Miyaura Coupling of Halogenated Pyrimidines This table presents examples from related pyrimidine systems to illustrate the potential reactivity.

Pyrimidine Substrate Boronic Acid/Ester Catalyst/Ligand Base Solvent Product Yield (%) Ref
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 2-Chloro-4-phenylpyrimidine 71 semanticscholar.org
5-Bromopyrimidine 2-Thienylboronic acid Pd(PPh₃)₂Cl₂ Na₂CO₃ 1,4-Dioxane 5-(2-Thienyl)pyrimidine N/A worktribe.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is highly efficient for creating C(sp²)-C(sp) bonds. researchgate.net For a suitably halogenated derivative of this compound, this reaction would allow the introduction of an alkynyl group. Studies on related fluorinated pyridines and pyrimidines have shown that Sonogashira couplings are well-tolerated and proceed in good yields, providing access to a range of alkynylated heterocycles. nih.govsoton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. The functionalization of pyrimidine nucleosides using Negishi cross-coupling has been reported, demonstrating its utility in modifying complex heterocyclic systems. nih.gov For this compound, conversion of a halide derivative to an organozinc species or coupling with an external organozinc reagent would be a viable strategy for introducing alkyl, aryl, or vinyl groups.

Direct Arylation and Alkenylation Reactions

Direct C-H activation and functionalization have emerged as a more atom-economical alternative to traditional cross-coupling reactions, as they circumvent the need for pre-functionalization of the substrate. nih.gov For an electron-deficient system like the 2-fluoropyrimidine core, these reactions typically target the C-H bonds that are most activated, often adjacent to the nitrogen atoms.

The palladium-catalyzed direct arylation of pyrimidine derivatives, such as 5-halouracils, with various arenes has been successfully demonstrated. This approach allows for the formation of biaryl structures without the need for organometallic reagents. The regioselectivity of such reactions on the this compound core would be dictated by the electronic and steric environment of the C-H bonds at the C4 and C6 positions.

Electrophilic and Radical Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes electrophilic aromatic substitution challenging compared to benzene. nih.gov This electron deficiency is further intensified by the electron-withdrawing fluorine atom at C2 and the ester group at C5 in this compound. Consequently, electrophilic attack requires harsh conditions and often proceeds with low yields. Reactions like nitration or halogenation, if they occur, would be directed to the least deactivated positions. For instance, regioselective C-5 iodination has been achieved on pyrimidine nucleotides under specific conditions. nih.gov

Conversely, the electron-deficient nature of the pyrimidine core makes it a prime candidate for nucleophilic aromatic substitution and radical reactions.

Radical Reactions: Radical functionalization, particularly through Minisci-type reactions, is a powerful method for C-H functionalization of electron-deficient heterocycles. nih.gov In this type of reaction, an alkyl radical, generated from a suitable precursor, adds to the protonated heterocyclic ring. For the pyrimidine core in this compound, radical attack is anticipated to occur at the most electron-deficient positions, which are typically the C4 and C6 positions. The regioselectivity can be influenced by the specific radical species and the reaction conditions. This methodology provides a direct route to introduce alkyl and acyl groups onto the pyrimidine ring. researchgate.net

Stereochemical Considerations and Control in Functionalization

Stereochemical control becomes a critical aspect when functionalization of the pyrimidine ring leads to the creation of new stereocenters. While the parent molecule, this compound, is achiral, many of its potential transformations can introduce chirality.

For example, in cross-coupling reactions where a prochiral nucleophile is used, or in reactions that generate a chiral center adjacent to the pyrimidine ring, controlling the stereochemical outcome is essential. The use of chiral ligands on the metal catalyst in palladium-catalyzed reactions is a common strategy to induce enantioselectivity.

Furthermore, reactions involving the addition of nucleophiles to the pyrimidine ring or to substituents attached to it can create diastereomers if a stereocenter already exists in the molecule. The inherent asymmetry of the substituted pyrimidine ring can influence the facial selectivity of such additions. While specific studies on the stereoselective functionalization of this compound are not widely reported, principles from related heterocyclic chemistry, such as the use of chiral auxiliaries or catalysts, would be applicable. organic-chemistry.org For instance, the nucleophilic ring opening of related fused pyrimidine systems with chiral amino acid amides has shown varying degrees of stereoselectivity depending on the nucleophile used.

Advanced Characterization and Analytical Methodologies for Ethyl 2 Fluoropyrimidine 5 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of Ethyl 2-fluoropyrimidine-5-carboxylate and its derivatives. This technique provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. Beyond just molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation patterns of these molecules. sapub.orgnih.gov

The fragmentation of pyrimidine (B1678525) derivatives under electron ionization often involves the successive loss of functional groups. sapub.org For instance, the fragmentation of related pyrimidine carboxylates has been shown to involve regioselective cleavages influenced by the position of substituents on the pyrimidine ring. nih.gov In the case of this compound, characteristic fragments would be expected from the loss of the ethoxy group (-OC2H5), the carboxylate group as CO2, and cleavage of the pyrimidine ring itself. sapub.orgnih.gov The study of these fragmentation pathways is critical for the structural confirmation of newly synthesized derivatives and for identifying metabolites in biological systems. ub.eduresearchgate.net

Technique Application Typical Data Obtained
ESI-HRMSPrecise Mass DeterminationExact m/z value for molecular ion [M+H]⁺ or [M-H]⁻
EI-MS/MSFragmentation Analysism/z values of fragment ions, aiding in structural elucidation

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Techniques) for Structural Elucidation and Isomeric Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its derivatives. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons and the ethyl ester protons. The chemical shifts and coupling constants of the pyrimidine protons are particularly informative about the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbons of the pyrimidine ring, the carboxylate group, and the ethyl group will all have characteristic resonances.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful tool for analysis. nih.gov The fluorine-19 nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment on the pyrimidine ring. spectrabase.comrsc.org Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can provide valuable structural information.

2D NMR Techniques: Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule and confirming the position of substituents.

NMR Technique Information Provided
¹H NMRProton environment and connectivity
¹³C NMRCarbon framework
¹⁹F NMRFluorine environment and coupling
COSY¹H-¹H correlations
HSQCDirect ¹H-¹³C correlations
HMBCLong-range ¹H-¹³C correlations

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment, Reaction Monitoring, and Isolation of Intermediates

Chromatographic techniques are fundamental for assessing the purity of this compound, monitoring the progress of its synthesis, and for the isolation of intermediates and final products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the purity analysis of pyrimidine derivatives. sielc.comresearchgate.netpensoft.net Reversed-phase HPLC, with a C18 or C8 column, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area provides quantitative information about its concentration.

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, gas chromatography can be an effective analytical tool for purity assessment. The choice of the stationary phase is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Chromatographic Technique Primary Use Key Parameters
HPLCPurity assessment, quantitative analysisColumn type, mobile phase composition, flow rate, detection wavelength
GCPurity assessment of volatile compoundsColumn type, temperature program, carrier gas flow rate
TLCReaction monitoringStationary phase (e.g., silica (B1680970) gel), mobile phase (eluent)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The strong carbonyl (C=O) stretching vibration of the ester group is typically observed in the region of 1700-1750 cm⁻¹. spectroscopyonline.com The C-F stretching vibration will also give a strong absorption band, usually in the 1000-1400 cm⁻¹ region. Vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, will appear in the fingerprint region (below 1600 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.netresearchgate.net It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations are often strong in the Raman spectrum. researchgate.netaip.org Analysis of the Raman spectra can provide insights into the molecular structure and conformation. researchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
C=O stretch (ester)1700-1750Medium
C-F stretch1000-1400Medium-Strong
Pyrimidine ring stretches1400-1600Strong
C-H stretches2850-3100Medium
Crystallographic Parameter Information Provided
Unit cell dimensionsSize and shape of the repeating unit in the crystal
Space groupSymmetry of the crystal lattice
Atomic coordinatesPrecise positions of all atoms in the molecule
Bond lengths and anglesGeometric details of the molecular structure
Intermolecular interactionsHow molecules are packed in the solid state

Computational and Theoretical Investigations of Ethyl 2 Fluoropyrimidine 5 Carboxylate

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-fluoropyrimidine-5-carboxylate, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. These calculations reveal the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

The electronic structure is significantly influenced by the substituents on the pyrimidine (B1678525) ring. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which polarizes the C-F bond and influences the entire ring system. This effect is somewhat counteracted by the resonance effect, where the lone pairs of fluorine can donate electron density to the ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity. In this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO is anticipated to be distributed over the pyrimidine ring and the carboxylate group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, provides a clear picture of the electron density distribution. For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom attached to the fluorine, highlighting potential sites for nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and serves as an illustration of the types of properties calculated through quantum chemical methods.

Reaction Mechanism Prediction and Energy Landscape Mapping through Computational Modeling

Computational modeling is an invaluable tool for predicting reaction mechanisms and mapping the energy landscapes of chemical reactions. For this compound, this approach can be used to study various reactions, such as nucleophilic aromatic substitution (SNAr), which is a common reaction for fluorinated pyrimidines.

By modeling the reaction pathway, researchers can identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, in an SNAr reaction, the model would show the initial attack of a nucleophile on the electron-deficient pyrimidine ring, the formation of a Meisenheimer complex (an intermediate), and the final expulsion of the fluoride (B91410) leaving group.

The energy landscape map would visualize the energy changes throughout the reaction, with valleys representing stable intermediates and peaks representing transition states. The height of these peaks corresponds to the activation energy, which determines the reaction rate. Computational studies can also explore the effect of different solvents and catalysts on the reaction mechanism and energy profile.

Structure-Reactivity Relationships and Fluorine's Electronic Effects on Pyrimidine Reactivity

The structure of this compound is intrinsically linked to its reactivity. The presence of the fluorine atom at the 2-position has a profound impact on the reactivity of the pyrimidine ring. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the pyrimidine ring more electron-deficient. This increased electrophilicity makes the ring more susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.

The ethyl carboxylate group at the 5-position also influences the reactivity. As an electron-withdrawing group, it further enhances the electrophilic character of the pyrimidine ring. The interplay between the fluorine and the ethyl carboxylate group creates a unique reactivity profile for this molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on similar pyrimidine-5-carboxylate derivatives have shown that quantum chemical parameters, such as partial charges on the nitrogen atoms, can be correlated with their biological activity. nih.govmpu.edu.mo These studies underscore the importance of understanding the electronic effects of substituents on the pyrimidine ring to predict the molecule's behavior in biological systems.

Predictive Spectroscopy: Computational Derivation of NMR and IR Spectra

Computational methods can accurately predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. These predicted spectra are invaluable for identifying and characterizing compounds, especially when experimental data is unavailable or ambiguous.

For this compound, computational NMR predictions would provide the chemical shifts for the 1H, 13C, and 19F nuclei. The 19F NMR chemical shift is particularly sensitive to the electronic environment, making it a powerful probe for studying the effects of the pyrimidine ring and the ethyl carboxylate group.

Similarly, computational IR spectroscopy can predict the vibrational frequencies and intensities of the molecule's functional groups. rsc.orgbiointerfaceresearch.com For this compound, the predicted IR spectrum would show characteristic peaks for the C-F bond stretching, the C=O stretching of the ester, and the various vibrations of the pyrimidine ring. Comparing the computed spectra with experimental data can help confirm the molecule's structure and provide insights into its conformational preferences.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical)

Functional GroupPredicted Wavenumber (cm-1)
C=O (Ester)1725
C-F Stretch1250
Pyrimidine Ring Stretch1580

Note: This data is for illustrative purposes and represents typical values for these functional groups.

Applications of Ethyl 2 Fluoropyrimidine 5 Carboxylate As a Synthetic Building Block in Complex Molecule Synthesis

Strategic Use in the Construction of Diverse Heterocyclic Frameworks

The reactivity of the C2-fluorine bond in Ethyl 2-fluoropyrimidine-5-carboxylate is strategically exploited for the construction of fused heterocyclic systems. In these syntheses, the pyrimidine (B1678525) ring acts as the foundational structure, and the 2-fluoro group serves as a handle for annulation reactions with binucleophilic reagents.

The general mechanism involves an initial nucleophilic aromatic substitution (SNAr) where a nucleophilic site of a reagent attacks the C2 position of the pyrimidine, displacing the fluoride (B91410) ion. A subsequent intramolecular cyclization step then forms a new ring fused to the pyrimidine core. This strategy is highly effective for creating bicyclic and polycyclic heteroaromatic systems, which are common motifs in medicinal chemistry.

For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) frameworks. Similarly, using reagents containing amine and thiol functionalities can yield thiazolo[3,2-a]pyrimidine structures. The specific nature of the resulting heterocyclic framework is dictated by the choice of the binucleophilic partner.

Table 1: Examples of Fused Heterocyclic Frameworks Derived from 2-Halopyrimidine Precursors

Binucleophilic Reagent Resulting Fused Heterocycle
Hydrazine Hydrate Pyrazolo[1,5-a]pyrimidine
Substituted Amidines Imidazo[1,2-a]pyrimidine
2-Aminoethanol Oxazolo[3,2-a]pyrimidine

Design and Preparation of Scaffolds for Chemical Library Development

In drug discovery and materials science, the development of chemical libraries containing a large number of structurally related compounds is crucial for screening and identifying molecules with desired properties. This compound is an ideal scaffold for such libraries due to its capacity for diversification.

The core of this application is the reliable and high-yielding nucleophilic substitution at the C2 position. A single starting material, this compound, can be reacted with a diverse array of nucleophiles in parallel synthesis formats. This allows for the rapid generation of a library of 2-substituted pyrimidine-5-carboxylates. Common nucleophiles include primary and secondary amines, thiols, and alcohols, each introducing a different functional group and altering the steric and electronic properties of the final molecule. This approach is highly valued in medicinal chemistry for structure-activity relationship (SAR) studies. nbinno.com

The process is amenable to high-throughput techniques, where the pyrimidine core is reacted with a pre-selected set of building blocks (nucleophiles) to quickly populate a library with hundreds or thousands of unique compounds for biological screening.

Precursor to Advanced Intermediates for Downstream Synthetic Pathways

Beyond its direct use in diversification, this compound serves as a precursor to more complex, advanced intermediates. The initial SNAr reaction is often just the first step in a longer synthetic sequence.

Once the fluorine atom is displaced, the newly installed group at the C2 position can undergo further chemical transformations. Simultaneously, the ethyl ester at the C5 position provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard coupling reactions.

This dual functionality allows for a multi-directional approach to building molecular complexity. For instance, a synthetic pathway might involve:

Substitution at C2: Reaction of this compound with a chosen nucleophile (e.g., an amine).

Modification at C5: Hydrolysis of the resulting ethyl ester to a carboxylic acid.

Further Elaboration: Amide coupling of the carboxylic acid with a different amine, leading to a highly functionalized pyrimidine derivative.

This step-wise modification is critical for the total synthesis of complex natural products and rationally designed pharmaceutical agents.

Role in the Synthesis of Pyrimidine Derivatives with Specific Chemical Properties

The fluorine atom itself is a key feature. Its high electronegativity makes the C2 carbon highly electron-deficient and thus very susceptible to nucleophilic attack. youtube.comchemistrysteps.com This inherent reactivity is a crucial chemical property that drives its utility. In SNAr reactions, fluoride is an excellent leaving group, often leading to faster reactions compared to its chloro- or bromo-analogs. youtube.com

By carefully selecting the nucleophile, chemists can fine-tune the properties of the resulting pyrimidine derivative. For example:

Introducing polar groups (e.g., -OH, -NH2) can increase aqueous solubility.

Adding aromatic rings can introduce opportunities for π-π stacking interactions with biological targets.

Incorporating basic amines can modulate the pKa of the molecule, affecting its absorption and distribution in biological systems.

This targeted introduction of functionality is a cornerstone of modern synthetic and medicinal chemistry, allowing for the rational design of molecules with specific, predetermined properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethyl 2-chloropyrimidine-5-carboxylate

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-fluoropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via fluorination of pyrimidine precursors or through multicomponent reactions like the Biginelli condensation. Key parameters for optimization include:

  • Temperature : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the pyrimidine C2 position .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve fluorination efficiency .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting-point analysis and 1H NMR^1 \text{H NMR} (e.g., fluorinated protons appear as distinct doublets at δ 8.2–8.5 ppm) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles (e.g., C–F bond angles ≈ 120°) and torsional parameters (e.g., dihedral angles between pyrimidine and ester groups) using SHELX programs .
  • Spectroscopy : Compare 19F NMR^{19} \text{F NMR} shifts (typically −110 to −120 ppm for aromatic fluorine) and IR carbonyl stretches (≈1700 cm1 ^{-1}) with literature data .

Q. What storage conditions are critical for maintaining the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation of the fluoropyrimidine ring .

Advanced Research Questions

Q. How does the fluorine substituent at the pyrimidine C2 position influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Effects : Fluorine’s electron-withdrawing nature activates the C5-carboxylate for nucleophilic substitution. Use Suzuki-Miyaura coupling with aryl boronic acids at C4/C6 positions, optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .
  • Steric Considerations : Fluorine’s small size minimizes steric hindrance, enabling regioselective functionalization. Validate via DFT calculations (e.g., Mulliken charges on pyrimidine carbons) .

Q. What computational methods are recommended to model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charges using Gaussian09 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylate and receptor residues (e.g., Arg72 in DHFR) .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental XRD bond lengths (e.g., C–F = 1.34 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Dynamic Effects : Use variable-temperature 19F NMR^{19} \text{F NMR} to detect conformational flexibility (e.g., ring puckering) that XRD static models miss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.